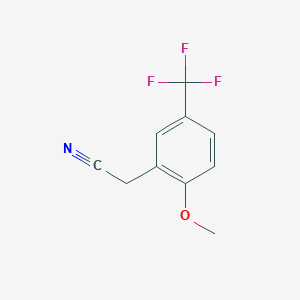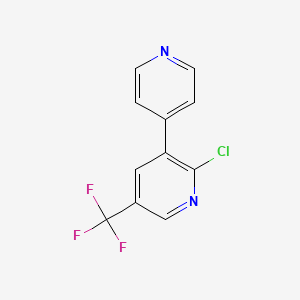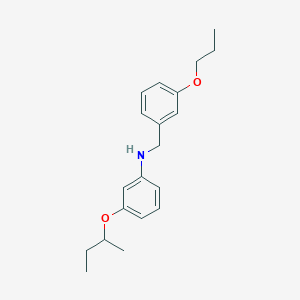
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Overview
Description
3-(Sec-Butoxy)-N-(3-Propoxybenzyl)aniline, also known as 3-SBPA, is an aniline derivative that has been used in many scientific and research applications. It is a versatile compound that has a wide range of uses, from synthetic organic chemistry to biochemistry and physiology.
Scientific Research Applications
Polymer Synthesis and Materials Science
Aniline derivatives are pivotal in the development of conducting polymers and materials with unique electrochemical properties. For example, studies have demonstrated the incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDHs), which are then evaluated for their connectivity, dimerization, or polymerization degrees through ESR spectroscopy and electrochemical cycling. This process indicates the potential for creating hybrid materials with tailored electrical properties (Moujahid et al., 2005). Further, the synthesis of polyurethane cationomers incorporating anil groups highlights the intramolecular proton transfer in salicylideneanil structures, offering insights into designing polymeric films with fluorescent properties, which could be of interest in sensor or display technologies (Buruianǎ et al., 2005).
Organic Synthesis Methodologies
Aniline derivatives are also significant in organic synthesis, serving as intermediates in the preparation of various compounds. A methodology for the ortho-C–H bond aroylation of anilines with aryl aldehydes via palladium catalysis demonstrates the synthetic versatility of anilines in accessing ortho-aroylated anilines, which are valuable in synthesizing complex organic molecules (Jean‐Ho Chu et al., 2019). Moreover, the application of sonochemical methods to produce functionalized conducting copolymers from aniline and its derivatives underscores the innovative approaches to polymer synthesis, potentially leading to materials with enhanced electrical conductivity and other desirable properties (Moghadam et al., 2010).
properties
IUPAC Name |
3-butan-2-yloxy-N-[(3-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-12-22-19-10-6-8-17(13-19)15-21-18-9-7-11-20(14-18)23-16(3)5-2/h6-11,13-14,16,21H,4-5,12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWCFHOVPEHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



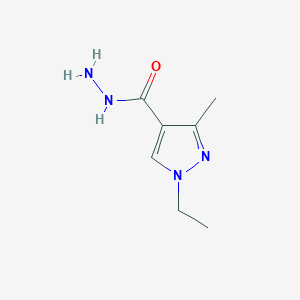
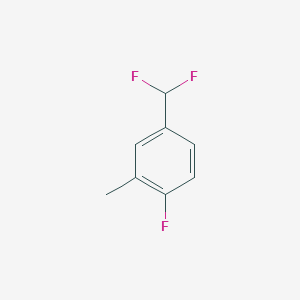
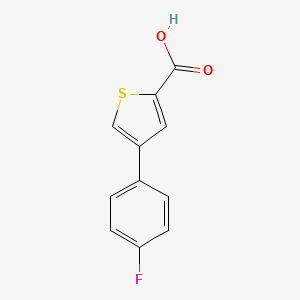

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
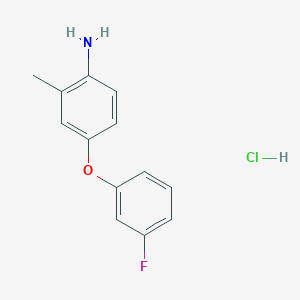
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)



